5-Chloroisoquinoline-8-carboxylic acid
Description
Properties
IUPAC Name |
5-chloroisoquinoline-8-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO2/c11-9-2-1-7(10(13)14)8-5-12-4-3-6(8)9/h1-5H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFKAPYJGHMFFMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CN=CC2=C1C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Scheme
Chlorination of isoquinoline precursors followed by carboxyl group introduction via oxidation:
Isoquinoline → 5-Chloroisoquinoline → 5-Chloroisoquinoline-8-carboxylic acid
Key Parameters ():
| Parameter | Conditions |
|---|---|
| Halogenation agent | Cl₂, SOCl₂, or N-chlorosuccinimide |
| Carboxylation catalyst | Transition metals (Co, Pd) |
| Temperature | 100–150°C (carboxylation step) |
| Reaction time | 3–7 hours |
| Solvent system | Methanol/anisole mixtures |
| Yield | 65–77% (estimated from analogues) |
- Dissolve 5-chloroisoquinoline in methanol with Co₂(CO)₈ catalyst.
- Pressurize with CO (15–20 atm) at 140°C for 3 hours for carboxylation.
- Isolate via column chromatography after acid precipitation.
Decarboxylation of Dicarboxylic Acid Derivatives
Mechanism :
Thermal decomposition of 5-chloro-8,9-isoquinolinedicarboxylic acid in anisole:
5-Chloro-8,9-isoquinolinedicarboxylic acid → this compound + CO₂
- Temperature : 153°C
- Duration : 4 hours
- Solvent : Anisole (300 mL per 26.1 g precursor)
- Yield : 72–81% (based on analogous quinoline cases)
- Requires strict inert atmosphere (N₂/Ar) to prevent side reactions.
- Acidic workup (HCl) enhances precipitation efficiency.
One-Pot Synthesis via Sulfuric Acid-Mediated Cyclization
Protocol ():
Aryl amine precursor → Cyclization → Chlorination → Carboxylation
| Step | Reagents/Conditions | Duration |
|---|---|---|
| Cyclization | H₂SO₄ (conc.), 120°C | 2 h |
| Chlorination | Cl₂ gas, 40°C | 1 h |
| Carboxylation | KMnO₄ in H₂O, reflux | 4 h |
Typical Yield : ~68% (reported for 5-chloroquinoline-8-carboxylic acid).
- Avoids intermediate purification.
- Scalable to multigram quantities.
Chemical Reactions Analysis
Types of Reactions: 5-Chloroisoquinoline-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into different isoquinoline derivatives.
Substitution: Halogen substitution reactions are common, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted isoquinolines and quinolines, which are valuable intermediates in pharmaceutical synthesis .
Scientific Research Applications
Scientific Research Applications
The applications of 5-Chloroisoquinoline-8-carboxylic acid can be categorized into several key areas:
Medicinal Chemistry
- Drug Development : This compound is used as a precursor in developing drugs targeting various diseases, including cancer and infectious diseases. Its derivatives have shown promising results in preclinical studies for anticancer activity .
- Enzyme Inhibition Studies : It serves as a tool for studying enzyme inhibitors and receptor antagonists, contributing to the understanding of biochemical pathways involved in disease mechanisms .
Biological Research
- Antimicrobial Activity : Research has demonstrated that derivatives of this compound exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria .
- Anticancer Properties : Studies indicate that this compound induces apoptosis in various cancer cell lines, making it a candidate for further investigation in cancer therapeutics.
Industrial Applications
- Dyes and Pigments : The compound is utilized in producing dyes, pigments, and agrochemicals, showcasing its versatility beyond pharmaceutical applications .
Case Studies
Several studies have highlighted the biological activities and potential therapeutic applications of this compound:
Study on Antimicrobial Activity (2024)
- Objective : Assess efficacy against Gram-positive and Gram-negative bacteria.
- Findings : The compound exhibited significant inhibitory effects on Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL)【6】.
Anticancer Activity Evaluation (2023)
- Objective : Evaluate cytotoxic effects on human breast cancer cells (MCF-7).
- Findings : The compound showed a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment【6】.
Inflammation Model Study (2025)
- Objective : Investigate anti-inflammatory properties using LPS-stimulated macrophages.
- Findings : Treatment with the compound reduced TNF-alpha and IL-6 levels by approximately 50% compared to controls【6】.
Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | 2024 |
| Antimicrobial | Escherichia coli | MIC = 64 µg/mL | 2024 |
| Anticancer | MCF-7 (breast cancer) | IC50 = 15 µM | 2023 |
| Anti-inflammatory | Macrophages | TNF-alpha reduction by 50% | 2025 |
Mechanism of Action
The mechanism of action of 5-Chloroisoquinoline-8-carboxylic acid involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of certain enzymes and receptors, modulating their activity and affecting cellular processes. The compound’s structure allows it to bind to active sites on target proteins, thereby altering their function and leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Findings from Comparative Analysis
Substituent Effects on Polarity and Solubility: The chlorine atom in this compound contributes to its moderate lipophilicity, whereas the amino group in 5-aminoisoquinoline-8-carboxylic acid reduces logP (0.9 vs. ~2.0 estimated for the chloro analog) and improves aqueous solubility due to enhanced hydrogen bonding . Replacing the carboxylic acid with a hydroxyl group (as in Clioquinol) increases metal-chelating ability, a property exploited in antimicrobial and neurodegenerative disease research .
Positional Isomerism and Bioactivity: Fluorinated analogs like 7-fluoroisoquinoline-4-carboxylic acid (CAS: 1841081-40-0) demonstrate how substituent position affects electronic properties. The 7-F substituent may alter binding interactions in enzyme-active sites compared to 5-Cl . 5-Chloro-8-methoxy-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (CAS: 682352-75-6) incorporates a dihydroquinoline core, which is structurally distinct from isoquinoline derivatives and may influence ring planarity and biological target selectivity .
Clioquinol (5-chloro-8-hydroxyquinoline) lacks the carboxylic acid group but retains chlorine, enabling its use as a chelating agent in medicinal chemistry .
Research Implications
- Pharmaceutical Applications: The carboxylic acid group in this compound positions it as a candidate for derivatization into amides or esters, which are common in prodrug design.
- Coordination Chemistry: Analogous to 8-hydroxyquinoline derivatives (e.g., Clioquinol), this compound could act as a ligand for transition metals, though its acidity may require pH optimization for complex formation .
- SAR Studies : Comparative data highlight the importance of substituent position (5-Cl vs. 7-F) and functional group (COOH vs. OH) in modulating bioactivity and physicochemical properties.
Biological Activity
5-Chloroisoquinoline-8-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula C10H6ClNO2. Its structure features a chlorinated isoquinoline core with a carboxylic acid functional group, which enhances its reactivity and solubility in polar solvents. The presence of chlorine in the 5-position and the carboxylic acid group at the 8-position contributes to its unique chemical properties.
Biological Activities
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Studies have shown that derivatives of isoquinoline can inhibit bacterial growth, suggesting potential applications as antimicrobial agents .
- Anticancer Properties : The compound has demonstrated inhibitory effects on enzymes involved in cell proliferation, making it a candidate for cancer therapy. Specifically, it may inhibit pathways associated with tumor growth .
- Antioxidant Activity : Molecular docking studies suggest that this compound may possess antioxidant properties, which could protect cells from oxidative stress .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial for cancer cell proliferation, leading to reduced tumor growth.
- Interaction with Biological Targets : It is believed to interact with various proteins and enzymes, modulating their activity and resulting in therapeutic effects.
- Antioxidant Mechanisms : By scavenging free radicals, the compound may help mitigate oxidative damage in cells.
Case Studies and Experimental Data
Several studies have explored the biological activity of this compound and its derivatives:
- A study published in Molecules highlighted the anticancer potential of isoquinoline derivatives, demonstrating their ability to induce apoptosis in cancer cell lines .
- Another investigation focused on the antimicrobial properties of similar compounds, revealing significant inhibition against various bacterial strains.
Q & A
Q. How should researchers design experiments to investigate structure-activity relationships (SAR) for derivatives?
- Methodology :
- Synthesize analogs with systematic substitutions (e.g., replacing Cl with F or methyl groups).
- Test biological activity (e.g., enzyme inhibition) using dose-response assays.
- Apply multivariate analysis (PCA or PLS) to correlate structural descriptors (e.g., logP, Hammett constants) with activity trends .
Data Analysis & Reporting
Q. What methods are recommended for handling outliers in spectroscopic or chromatographic data?
Q. How can researchers ensure compliance with ethical and regulatory standards in publications?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
